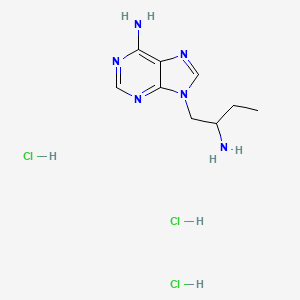
9-(2-Aminobutyl)purin-6-amine;trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Aminobutyl)purin-6-amine;trihydrochloride is a multifaceted chemical compound extensively used in scientific research. This unique purine derivative, with a molecular weight of 315.6 g/mol, offers a wealth of potential for research and development endeavors . It is known for its diverse applications, ranging from studying protein-protein interactions to investigating cellular signaling pathways.
Analyse Chemischer Reaktionen
9-(2-Aminobutyl)purin-6-amine;trihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound is extensively used in scientific research due to its versatility. It is employed in studying protein-protein interactions, cellular signaling pathways, and as a potential therapeutic agent. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its bioactivity and potency against various biological targets, making it a promising candidate for drug development .
Wirkmechanismus
The mechanism of action of 9-(2-Aminobutyl)purin-6-amine;trihydrochloride involves its interaction with specific molecular targets and pathways. It has been identified as an effective and selective inhibitor of aldose reductase, an enzyme involved in the development of diabetic complications. The compound’s structure, particularly the C6 substituted benzylamine side chain and N9 carboxylic acid, plays a crucial role in its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
9-(2-Aminobutyl)purin-6-amine;trihydrochloride can be compared with other purine derivatives, such as 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride. While both compounds share a similar core structure, their side chains and specific substitutions confer different bioactivities and selectivities. The unique structure of this compound, particularly its C6 substituted benzylamine side chain, distinguishes it from other similar compounds and enhances its effectiveness as an aldose reductase inhibitor .
Eigenschaften
IUPAC Name |
9-(2-aminobutyl)purin-6-amine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6.3ClH/c1-2-6(10)3-15-5-14-7-8(11)12-4-13-9(7)15;;;/h4-6H,2-3,10H2,1H3,(H2,11,12,13);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTUXHXEQFMREX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=NC2=C(N=CN=C21)N)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl3N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














